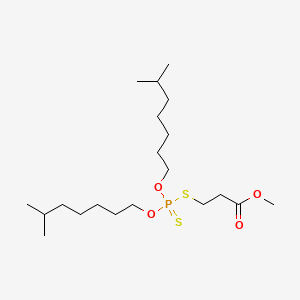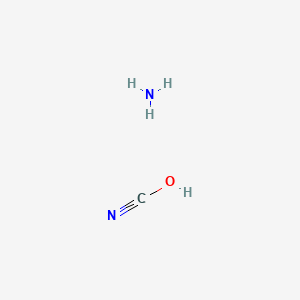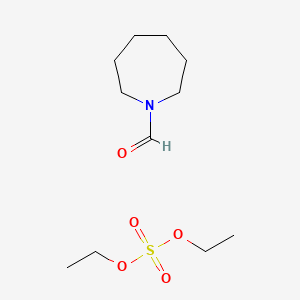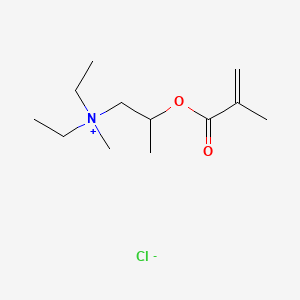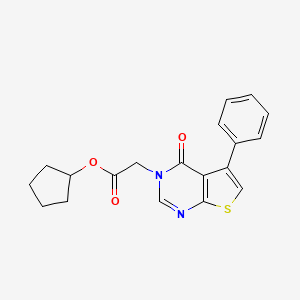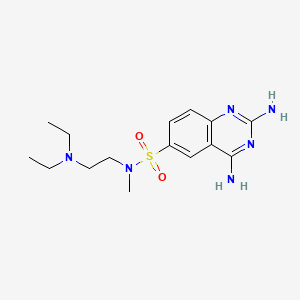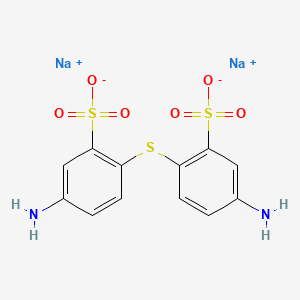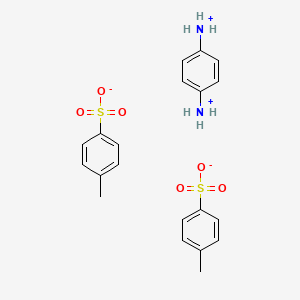
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) is a chemical compound with the molecular formula C20H24N2O6S2 and a molecular weight of 452.54 g/mol . It is known for its unique structure, which consists of a benzene ring substituted with two ammonium groups and two 4-methylbenzenesulphonate groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-diammonium bis(4-methylbenzenesulphonate) typically involves the reaction of benzene-1,4-diamine with 4-methylbenzenesulphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and pH to facilitate the reaction and subsequent crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphonate groups to sulfonic acids.
Substitution: The ammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfonic acids, and various substituted derivatives of the original compound .
Scientific Research Applications
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of benzene-1,4-diammonium bis(4-methylbenzenesulphonate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Benzene-1,4-diamine
- 4-Methylbenzenesulphonic acid
- Benzene-1,4-diammonium chloride
Uniqueness
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry .
Properties
CAS No. |
94441-90-4 |
|---|---|
Molecular Formula |
C20H24N2O6S2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(4-azaniumylphenyl)azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.C6H8N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-5-1-2-6(8)4-3-5/h2*2-5H,1H3,(H,8,9,10);1-4H,7-8H2 |
InChI Key |
WSRPTKSQZPNBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[NH3+])[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



